(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds commonly used in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality control.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-(trifluoromethyl)piperidine: Lacks the hydroxyl group, resulting in different chemical properties.
(3R,5S)-5-(trifluoromethyl)piperidin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential as a bioactive compound.
Properties
IUPAC Name |
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOIJADIGXGKHR-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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